molecular formula C9H10N4 B13574107 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine

6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B13574107
M. Wt: 174.20 g/mol
InChI Key: FQLKOASHNNGLHC-UHFFFAOYSA-N
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Description

6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ standard organic synthesis techniques and conditions optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may bind to the colchicine site on tubulin, inhibiting microtubule polymerization and affecting cell division .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and biological activities.

    Cyclopropylpyrazole: Another related compound with a cyclopropyl group attached to a pyrazole ring.

Uniqueness: 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific fused ring system and the presence of a cyclopropyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C9H10N4/c10-8-4-12-13-5-7(6-1-2-6)3-11-9(8)13/h3-6H,1-2,10H2

InChI Key

FQLKOASHNNGLHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=C(C=N3)N)N=C2

Origin of Product

United States

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